A Technical Guide to 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate: Properties, Synthesis, and Biological Activity
A Technical Guide to 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and known biological activities of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate. This versatile compound serves as a crucial building block in medicinal chemistry and materials science.
Core Chemical and Physical Properties
3,5-Bis(trifluoromethyl)phenyl isothiocyanate is a highly reactive and stable compound, largely owing to its trifluoromethyl groups.[1] It is most commonly encountered as a colorless to yellow or reddish-green clear liquid.[1] The following tables summarize its key chemical identifiers and physical properties.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene[2] |
| CAS Number | 23165-29-9[3] |
| Molecular Formula | C₉H₃F₆NS[2] |
| Molecular Weight | 271.18 g/mol [2] |
| InChI Key | FXOSSGVJGGNASE-UHFFFAOYSA-N[3] |
| SMILES | FC(F)(F)c1cc(cc(c1)C(F)(F)F)N=C=S[3] |
| Synonyms | Isothiocyanic acid 3,5-bis(trifluoromethyl)phenyl ester, 3,5-Di(trifluoromethyl)phenyl isothiocyanate[4] |
Table 2: Physical and Spectroscopic Properties
| Property | Value |
| Appearance | Colorless to red to green clear liquid[1] |
| Boiling Point | 63 °C at 1.5 mmHg[4] |
| Density | 1.485 g/mL at 25 °C[4] |
| Refractive Index (n20/D) | 1.5[4] |
| Flash Point | 109 °C (closed cup)[3] |
| Solubility | Hydrolyzes in water[4] |
| ¹H NMR | Spectral data available[4] |
| ¹³C NMR | Spectral data available[4] |
| Mass Spectrum | Spectral data available[4] |
| FTIR | Spectral data available[4] |
Experimental Protocols
Synthesis of 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate
The most common laboratory synthesis of aryl isothiocyanates involves the reaction of the corresponding primary amine with a thiocarbonylating agent, such as thiophosgene or carbon disulfide. The following protocol is a generalized procedure based on established methods for the synthesis of aryl isothiocyanates from anilines.
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
Thiophosgene (or Carbon Disulfide and a suitable base like triethylamine)
-
An inert solvent (e.g., dichloromethane, chloroform, or toluene)
-
A base (e.g., triethylamine or calcium carbonate, if not using the carbon disulfide method)
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3,5-bis(trifluoromethyl)aniline in an inert solvent within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Thiocarbonylating Agent:
-
Using Thiophosgene: Cool the aniline solution in an ice bath. Slowly add a solution of thiophosgene in the same inert solvent dropwise from the dropping funnel. An excess of a solid base like calcium carbonate may be added to neutralize the HCl byproduct.
-
Using Carbon Disulfide: To the aniline solution, add an excess of carbon disulfide followed by the slow addition of a base like triethylamine. This will form a dithiocarbamate salt intermediate.
-
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
If thiophosgene was used, filter the reaction mixture to remove any solid base and its salts. Wash the filtrate with water and then with brine.
-
If carbon disulfide was used, a desulfurylating agent (e.g., a heavy metal salt or an oxidizing agent) is typically added to convert the dithiocarbamate salt to the isothiocyanate. The workup will depend on the specific reagent used.
-
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Biological Activity and Signaling Pathways
While extensive research exists on the anticancer properties of various isothiocyanates, specific data on 3,5-bis(trifluoromethyl)phenyl isothiocyanate is emerging.[5][6] Recent studies have highlighted its potential as an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme implicated in cancer cell resistance to chemotherapy.[7][8]
A 2022 study demonstrated that 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene can decrease the cisplatin tolerance of non-small-cell lung cancer (NSCLC) cells.[8] This suggests a role for the compound in overcoming drug resistance. The mechanism is likely tied to its inhibition of ALDH.[7] Although the precise downstream signaling cascade from ALDH inhibition by this specific isothiocyanate is yet to be fully elucidated, a plausible pathway can be hypothesized based on the known functions of ALDH and the general mechanisms of other isothiocyanates.
ALDH enzymes play a role in detoxifying aldehydes and in the synthesis of retinoic acid, which is involved in cell differentiation. Inhibition of ALDH can lead to an accumulation of toxic aldehydes and a disruption of cellular redox balance, ultimately triggering apoptosis. Furthermore, many isothiocyanates are known to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.[5][9]
Other research on compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety has shown potent activity against drug-resistant bacteria and various cancer cell lines, suggesting that this chemical scaffold is a promising pharmacophore for the development of new therapeutic agents.[10][11] For instance, a novel naphthofuran compound bearing this moiety was found to inhibit liver tumor growth by inactivating STAT3 through direct binding to HNF 4α.[11]
Applications
Beyond its emerging role in pharmaceutical research, 3,5-bis(trifluoromethyl)phenyl isothiocyanate is utilized in several other scientific domains:
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Agrochemicals: It serves as an intermediate in the synthesis of novel pesticides and herbicides.[1]
-
Materials Science: The compound is used to develop advanced polymers with enhanced thermal and chemical resistance.[1]
-
Analytical Chemistry: It functions as a derivatizing agent for the analysis of amino groups on various surfaces using techniques like X-ray photoelectron spectroscopy (XPS).
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | C9H3F6NS | CID 2733395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-双(三氟甲基)苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE | 23165-29-9 [chemicalbook.com]
- 5. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene-Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
